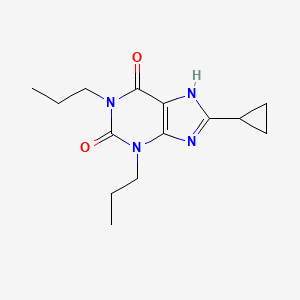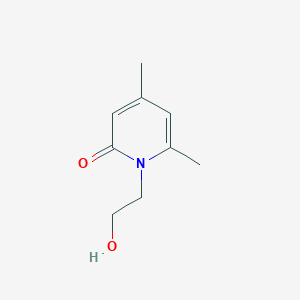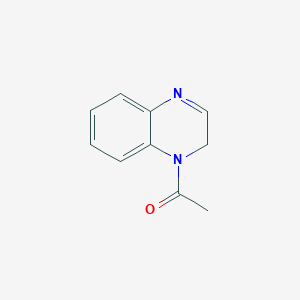
1-(Quinoxalin-1(2H)-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Quinoxalin-1(2H)-yl)ethan-1-one is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Quinoxalin-1(2H)-yl)ethan-1-one typically involves the condensation of an appropriate 1,2-diamine with a diketone. One common method is the reaction of o-phenylenediamine with 1,2-diketone under acidic or basic conditions to form the quinoxaline ring. The reaction conditions may vary, but it often involves heating the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(Quinoxalin-1(2H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while substitution reactions can produce a variety of functionalized quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1-(Quinoxalin-1(2H)-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family.
2-Methylquinoxaline: A derivative with a methyl group at the 2-position.
6-Nitroquinoxaline: A derivative with a nitro group at the 6-position.
Uniqueness
1-(Quinoxalin-1(2H)-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other quinoxaline derivatives, it may exhibit distinct properties that make it suitable for specific applications.
Propiedades
Número CAS |
106807-73-2 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-(2H-quinoxalin-1-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-8(13)12-7-6-11-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3 |
Clave InChI |
ODIZMIXFCZKPNL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC=NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)
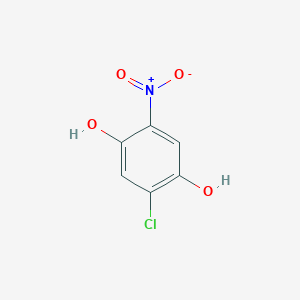
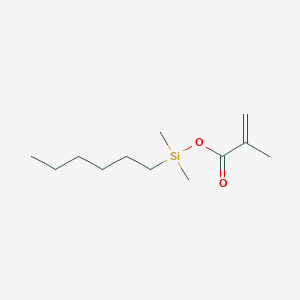
![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)
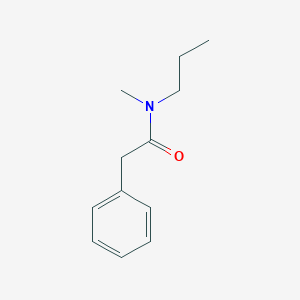
![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
![5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B14317966.png)
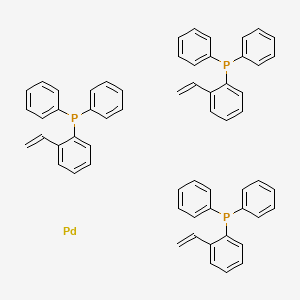
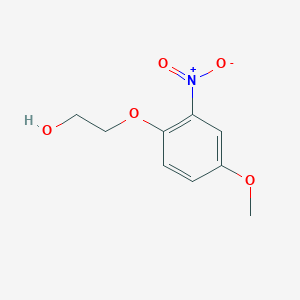
![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)
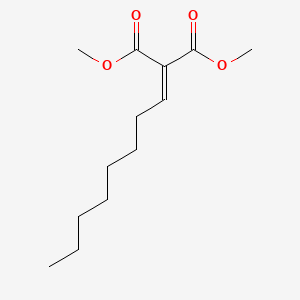
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/structure/B14317989.png)
